molecular formula C10H11NO2 B2734218 N-(2-hydroxy-5-methylphenyl)acrylamide CAS No. 91950-00-4

N-(2-hydroxy-5-methylphenyl)acrylamide

Cat. No. B2734218
CAS RN: 91950-00-4
M. Wt: 177.203
InChI Key: HAONKLOXQKUBPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(2-hydroxy-5-methylphenyl)acrylamide” were not found, a related compound, (2-Hydroxy-5-methylphenyl)-(2-bromophenyl)methanone, was synthesized and its structure investigated by X-ray crystallography . The synthesis involved microwave irradiation and the product was extracted into ether .

Scientific Research Applications

Microgel Formation

“N-(2-hydroxy-5-methylphenyl)acrylamide” can be used in the synthesis of acrylamide-based microgels . These microgels have gained a lot of attention due to their potential applications in various fields based on their responsive behavior and chemical stability .

Responsive Behavior

The microgels synthesized from “N-(2-hydroxy-5-methylphenyl)acrylamide” may swell/deswell reversibly with slight changes in environmental conditions such as change in temperature/pH/ionic strength etc. of the medium . This responsive behavior makes the microgels a potential candidate for use in various fields.

Nanotechnology

The responsive behavior of these microgels also makes them a potential candidate for use in the field of nanotechnology .

Drug Delivery

The microgels can be used in the field of drug delivery . Their ability to swell and deswell in response to environmental changes can be leveraged to control the release of drugs.

Sensing

The microgels can also be used in the field of sensing . Their responsive behavior can be used to detect changes in the environment.

Catalysis

The microgels can be used in the field of catalysis . Their chemical stability makes them suitable for use in various catalytic processes.

Antimicrobial Activity

“N-(2-hydroxy-5-methylphenyl)acrylamide” has been found to have antimicrobial activity . It showed better activity than the amoxicillin standard against certain bacteria .

Molecular Docking

The compound can be used in molecular docking studies with proteins from experimentally studied bacterial and fungal organisms . This can help in understanding the interaction of the compound with these proteins.

Safety and Hazards

The safety data sheet for acrylamide, a related compound, indicates that it is toxic if swallowed, inhaled, or absorbed through the skin. It can cause severe and irreversible health effects to organs through prolonged or repeated oral exposure .

Future Directions

A recent study discussed the synthesis, characterization, and evaluation of hyperbranched N-(2-hydroxypropyl)methacrylamides for transport and delivery in pancreatic cell lines . This suggests potential future directions in the use of similar compounds in drug delivery systems.

properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-3-10(13)11-8-6-7(2)4-5-9(8)12/h3-6,12H,1H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAONKLOXQKUBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4-methylphenol (5 g, 40.6 mmol) and pyridine (5 ml, 62 mmol) in methylene chloride (70 ml) was added dropwise a solution of acryloyl chloride (4 ml, 50 mmol) in methylene chloride (30 ml) under ice-cooling. The reaction mixture was stirred at 0° C. for 2 hours. To the reaction mixture was added water, and the mixture was stirred at room temperature for 30 minutes, extracted with methylene chloride, washed with a saturated aqueous solution of sodium hydrogencarbonate and saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off, and thus obtained brown oil was purified by column chromatography on silica gel to give a pale yellow prismatic crystals. Yield 1.55 g (22%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
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reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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